N-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzamide
Description
This compound features a benzamide core substituted with a methyl group at the nitrogen atom and a pyrazole-linked 4,4,5,5-tetramethyl-1,3,2-dioxaborolan (pinacol boronate) moiety at the para position. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . Its pyrazole spacer introduces steric and electronic modulation, distinguishing it from simpler arylboronates. Applications span medicinal chemistry (e.g., prodrug design, targeted therapies) and materials science (e.g., polymer synthesis) .
Properties
IUPAC Name |
N-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BN3O3/c1-17(2)18(3,4)25-19(24-17)15-10-21-22(12-15)11-13-6-8-14(9-7-13)16(23)20-5/h6-10,12H,11H2,1-5H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFKEYCFAZNLSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=C(C=C3)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzamide is a complex organic compound with potential biological activity. Its structure incorporates a dioxaborolane moiety, which is known for its role in various chemical reactions and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHBNO
Molecular Weight: 247.14 g/mol
CAS Number: 1613259-71-4
InChIKey: WNKCFPAMQIAINY-UHFFFAOYSA-N
The compound features a pyrazole ring and a dioxaborolane group, which contribute to its unique chemical properties and biological interactions.
The biological activity of this compound has been primarily studied in the context of its interactions with various biological targets. The dioxaborolane moiety is hypothesized to enhance the compound's ability to interact with specific enzymes or receptors involved in cellular signaling pathways.
Research Findings
- Inhibition Studies:
- Cell Viability Assays:
- Apoptosis Induction:
Data Table: Biological Activity Summary
| Activity | Observations | IC (µM) |
|---|---|---|
| PI3K Inhibition | Significant reduction in activity | 0.47 |
| Cell Viability Reduction | >50% reduction at 10 µM | - |
| Apoptosis Induction | Increased apoptotic cells observed | - |
Case Study 1: Cancer Cell Lines
A study involving breast cancer cell lines treated with the compound showed a dose-dependent reduction in cell growth. The mechanism was linked to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Case Study 2: Enzyme Interaction
Research indicated that the compound could bind effectively to specific enzyme targets within the PI3K pathway. This binding was confirmed through molecular docking studies that illustrated favorable interactions between the compound and the active sites of these enzymes .
Scientific Research Applications
Medicinal Chemistry
N-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzamide has shown promise in drug development due to its ability to form reversible covalent bonds with various biological targets.
Case Studies:
- Anticancer Activity: Research indicates that compounds with boron-containing moieties exhibit anticancer properties by targeting specific enzymes involved in tumor growth and metastasis.
Catalysis
The boronic ester group in this compound allows it to act as a catalyst in various organic reactions. It can facilitate:
- Borylation Reactions: In the presence of a palladium catalyst, it can borylate aromatic compounds.
Table 1: Summary of Catalytic Reactions
| Reaction Type | Description | Example Compound |
|---|---|---|
| Borylation | Introduction of boron into organic molecules | Aryl boronic acids |
| Cross-Coupling | Formation of carbon-carbon bonds | Aryl halides |
| Oxidation | Conversion to boronic acids | Boronic esters |
Materials Science
The compound's unique structure makes it suitable for applications in materials science:
- Polymer Chemistry: It can be used as a monomer or cross-linker in the synthesis of novel polymers with enhanced properties.
Case Studies:
- Smart Materials Development: Research has been conducted on incorporating this compound into smart materials that respond to environmental stimuli.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares key structural analogs, emphasizing substituent variations and functional implications:
Reactivity and Functional Differences
- Pyrazole vs. Pyridine/Piperazine : The pyrazole group in the target compound enhances π-stacking interactions in biological systems compared to pyridine (electron-deficient) or piperazine (basic nitrogen) .
- Allyl vs. Alkyl Chains : The allyl spacer in Compound 7 facilitates conjugation to biomolecules (e.g., DNA), whereas the phenylpentyl chain in ’s analog improves lipid membrane penetration for CNS applications.
- Boronate Position : Para-substituted boronates (target compound, ) exhibit higher Suzuki coupling efficiency than meta-substituted derivatives due to reduced steric hindrance .
Critical Analysis of Divergent Data
- Solubility : Piperazine-containing analogues () show enhanced aqueous solubility vs. lipophilic alkyl/aryl derivatives ().
- Yield Variability : Carbodiimide-mediated syntheses () report 39–58% yields, while phosphine-based methods () achieve higher yields but require harsh conditions (CCl₄ reflux).
- Biological Activity : Pyrazole-linked boronates (target) may exhibit superior target binding over thiazole or oxadiazole derivatives () due to hydrogen-bonding capability.
Preparation Methods
Miyaura Borylation
The pyrazole boronic ester is synthesized via Miyaura borylation of 4-bromo-1H-pyrazole using bis(pinacolato)diboron (BPin) under palladium catalysis.
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Combine 4-bromo-1H-pyrazole (1.0 equiv), BPin (1.2 equiv), Pd(dppf)Cl (5 mol%), and KOAc (3.0 equiv) in anhydrous dioxane.
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Heat at 80°C under nitrogen for 12 h.
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Filter through Celite, concentrate, and purify via silica gel chromatography (hexane/EtOAc).
Data :
Synthesis of 4-(Bromomethyl)-N-Methylbenzamide
Bromination of 4-Methylbenzoic Acid
Step 1 : Bromination of the methyl group using N-bromosuccinimide (NBS).
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Dissolve 4-methylbenzoic acid (1.0 equiv) in CCl, add NBS (1.1 equiv) and AIBN (cat.).
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Reflux under light for 6 h.
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Filter and concentrate to obtain 4-(bromomethyl)benzoic acid.
Step 2 : Amide formation with methylamine.
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React 4-(bromomethyl)benzoic acid with SOCl to form the acid chloride.
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Add methylamine (2.0 equiv) in THF at 0°C.
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Stir for 2 h, extract with EtOAc, and purify via recrystallization.
Data :
-
Characterization: H NMR (DMSO-d) δ 8.42 (s, 1H), 7.89 (d, 2H), 7.52 (d, 2H), 4.81 (s, 2H), 2.78 (d, 3H).
Alkylation of Pyrazole Boronic Ester with Bromomethyl Benzamide
Nucleophilic Substitution
The key step involves coupling 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 4-(bromomethyl)-N-methylbenzamide under basic conditions.
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Mix 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 equiv), 4-(bromomethyl)-N-methylbenzamide (1.1 equiv), and CsCO (2.0 equiv) in anhydrous acetonitrile.
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Heat at 80°C for 12 h under nitrogen.
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Quench with water, extract with EtOAc, and purify via flash chromatography (hexane/EtOAc).
Data :
-
Characterization: H NMR (CDCl) δ 7.89 (d, 2H), 7.72 (s, 1H), 7.62 (d, 2H), 6.45 (s, 1H), 5.12 (s, 2H), 2.98 (s, 3H), 1.29 (s, 12H).
Optimization and Comparative Analysis
Reaction Conditions
| Parameter | Optimal Value | Alternative Conditions |
|---|---|---|
| Base | CsCO | KCO, NaH |
| Solvent | Acetonitrile | DMF, DMSO |
| Temperature | 80°C | 60–100°C |
| Catalyst | None | Pd(OAc) (for coupling) |
Yield Comparison for Analogous Reactions
| Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1-(Cyclopentylmethyl)pyrazole | CsCO, MeCN, 80°C | 75 | |
| 1-(Isobutyl)pyrazole | KCO, DMF, 60°C | 68 | |
| Target Compound | CsCO, MeCN, 80°C | 72 |
Challenges and Solutions
Boronic Ester Hydrolysis
Competing Side Reactions
-
Solution : Limit reaction time and use stoichiometric bromomethyl benzamide.
Scalability and Industrial Considerations
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and what key reagents are involved?
The synthesis typically involves coupling reactions between pyrazole-boronate intermediates and benzamide derivatives. A general procedure includes:
- Reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrazole with chloromethylbenzamide derivatives in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions (e.g., K₂CO₃) at room temperature .
- Purification via column chromatography using silica gel and eluents such as ethyl acetate/hexane mixtures . Critical reagents include the boronate ester (ensuring >95% purity for optimal cross-coupling efficiency) and anhydrous solvents to prevent hydrolysis of intermediates .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- FT-IR : Confirm the presence of boronate ester peaks (~1350–1310 cm⁻¹ for B-O bonds) and amide C=O stretches (~1650 cm⁻¹) .
- ¹H/¹³C-NMR : Identify methylene bridges (δ ~4.5–5.0 ppm for CH₂ groups) and aromatic protons (δ ~6.8–8.0 ppm) .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .
Q. What solvent systems are suitable for its recrystallization?
Recrystallization is achieved using DMF-EtOH (1:1 v/v) or CHCl₃-MeOH mixtures, yielding crystals with >98% purity. Slow cooling (1–2°C/min) minimizes solvent inclusion .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for higher yields?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict energy barriers for Suzuki-Miyaura coupling steps, guiding solvent selection (e.g., THF vs. DMF) and catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) .
- Transition State Analysis : Identify steric hindrance in intermediates (e.g., methylene bridge vs. bulkier substituents) to adjust reaction time (e.g., 12–24 hrs) . Computational workflows like ICReDD’s hybrid approach reduce trial-and-error experimentation by 40–60% .
Q. How to resolve contradictions in spectroscopic data between batches?
- Cross-Validation : Compare ¹H-NMR spectra with analogs (e.g., ’s naphtho-diazaborinine derivatives) to distinguish signal splitting caused by rotamers vs. impurities .
- X-ray Crystallography : Resolve ambiguous NOE correlations (e.g., amide vs. pyrazole proton overlaps) by growing single crystals in EtOAc/hexane .
- LC-MS/MS : Detect trace impurities (e.g., de-boronated byproducts) using a C18 column and 0.1% formic acid in acetonitrile/water gradients .
Q. What strategies mitigate boron leaching during catalytic applications?
- Stabilization via Chelation : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring to reduce boronate hydrolysis .
- Heterogeneous Catalysis : Immobilize the compound on mesoporous silica (pore size ~3–5 nm) to limit solvent access to the boron center .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
